![molecular formula C28H42N7O17P3S B1244411 Cyclohexa-1,5-diene-1-carbonyl-CoA](/img/structure/B1244411.png)
Cyclohexa-1,5-diene-1-carbonyl-CoA
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Overview
Description
Cyclohexa-1,5-diene-1-carbonyl-CoA is a 2-enoyl-CoA. It derives from a cyclohexa-1,5-diene-1-carboxylic acid and a coenzyme A. It is a conjugate acid of a cyclohexa-1,5-diene-1-carbonyl-CoA(4-).
Scientific Research Applications
Enzymatic Processes in Anaerobic Metabolism
Cyclohexa-1,5-diene-1-carbonyl-CoA plays a significant role in the anaerobic metabolism of aromatic compounds by bacteria. It is produced through the reduction of benzoyl-CoA, catalyzed by enzymes like benzoyl-CoA reductases and cyclohex-1,5-diene-1-carbonyl-CoA hydratase, in bacteria such as Thauera aromatica. These enzymes facilitate the conversion of the aromatic ring of benzoyl-CoA under anoxic conditions, leading to products like cyclohexa-1,5-diene-1-carbonyl-CoA and its hydrated forms (Boll et al., 2000) (Laempe et al., 1998).
Reversible Biological Birch Reduction
A fascinating aspect of cyclohexa-1,5-diene-1-carbonyl-CoA is its involvement in the reversible biological Birch reduction. This process, which occurs at an extremely low redox potential, involves the reduction of aromatic rings to cyclohexadiene compounds under physiological conditions. It's a key component in the anaerobic degradation of aromatic compounds in bacteria, highlighting the biochemical versatility of cyclohexa-1,5-diene-1-carbonyl-CoA in microbial metabolism (Kung et al., 2010).
Role in Protection Against Oxidative Stress
Another interesting application is in the protection against oxidative stress. In certain bacteria, enzymes like 1,5-dienoyl-CoA oxidase provide protection for the oxygen-sensitive benzoyl-CoA reductase enzyme. This enzyme specifically acts on cyclohexa-1,5-diene-1-carbonyl-CoA, suggesting a critical role in the metabolic adaptation of bacteria to fluctuating oxygen levels (Thiele et al., 2008).
Common Pathway in Anaerobic Bacteria
Research indicates that cyclohexa-1,5-diene-1-carbonyl-CoA is part of a common benzoyl-CoA degradation pathway in both facultative and strict anaerobes. This compound is metabolized through a series of reactions, highlighting a unified metabolic strategy across different anaerobic bacteria for aromatic compound degradation (Peters et al., 2006).
Mechanism of Enzymatic Birch Reduction
Further insights into the enzymatic Birch reduction mechanism involving cyclohexa-1,5-diene-1-carbonyl-CoA have been provided. Studies focusing on the stereochemical course and exchange reactions of benzoyl-CoA reductase have shed light on the unique biochemical processes underlying this reaction, contributing to our understanding of microbial aromatic compound metabolism (Thiele et al., 2008).
properties
Molecular Formula |
C28H42N7O17P3S |
---|---|
Molecular Weight |
873.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
IHXBZDHPKCDGKN-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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